Structural Engagement of SARS-CoV-2 NendoU Distinguishes 6-Methyl Scaffold from Unsubstituted and 2-Methyl Regioisomers
The 6-methyl substituted pyrido[4,3-c]pyridazin-3(2H)-one scaffold (as the hydrochloride salt, EN300-100112) was identified as a ligand for the SARS-CoV-2 NendoU (NSP15) endoribonuclease in a PanDDA fragment screening campaign, with a co-crystal structure deposited at 2.16 Å resolution (PDB ID: 5SAH). [1] No equivalent co-crystal structure has been reported for the des-methyl analog (CAS 39716-50-2) or the 2-methyl regioisomer (CAS 1341677-30-2) in complex with any SARS-CoV-2 target, indicating that the specific N-6 methylation enables a unique binding mode that is not recapitulated by closely related scaffold variants.
| Evidence Dimension | Co-crystal structure availability (SARS-CoV-2 NendoU) |
|---|---|
| Target Compound Data | PDB ID: 5SAH; Resolution: 2.16 Å; Ligand code: ZQJ [1] |
| Comparator Or Baseline | Des-methyl analog (CAS 39716-50-2): No PDB entry for any SARS-CoV-2 target ; 2-methyl regioisomer (CAS 1341677-30-2): No PDB entry for any SARS-CoV-2 target |
| Quantified Difference | Structural evidence exists for target compound only; comparative binding affinity data not publicly available |
| Conditions | X-ray diffraction; fragment screening (PanDDA analysis group deposition) |
Why This Matters
For antiviral drug discovery programs targeting NendoU, the availability of a validated co-crystal structure provides a starting point for structure-based design that is absent for the des-methyl and 2-methyl analogs, directly influencing procurement decisions for fragment elaboration campaigns.
- [1] Godoy, A.S.; Douangamath, A.; Nakamura, A.M.; Dias, A.; Krojer, T.; Noske, G.D.; Gawiljuk, V.O.; Fernandes, R.S.; Fairhead, M.; Powell, A.; et al. PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with EN300-100112. PDB ID: 5SAH. 2021. https://doi.org/10.2210/pdb5sah/pdb. View Source
